molecular formula C9H6F2N2O B1423267 5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine CAS No. 1354962-17-6

5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine

Cat. No. B1423267
CAS RN: 1354962-17-6
M. Wt: 196.15 g/mol
InChI Key: YKCITEAQIFSHDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine” would be characterized by the presence of the oxazole ring, the 2,4-difluorophenyl group, and the amine group. The presence of the fluorine atoms could potentially influence the electronic properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atoms could potentially influence the compound’s reactivity, polarity, and hydrogen bonding capabilities .

Scientific Research Applications

Amino-1,2,4-Triazoles in Organic Synthesis

Amino-1,2,4-triazoles serve as key raw materials in the fine organic synthesis industry, used extensively in producing pharmaceuticals, dyes, and agricultural products. This class of compounds, including oxazole derivatives, exemplifies the versatility in synthesizing a wide range of chemically and biologically significant molecules (Nazarov et al., 2021).

Cyclic Imines and Oxazoles in Drug Synthesis

Oxazole derivatives, particularly those synthesized via Ugi reactions, have been identified as crucial scaffolds in drug discovery. These compounds, including those similar to 5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine, offer a robust framework for developing pharmaceuticals with significant biological activities (Nazeri et al., 2020).

Amine-Functionalized Sorbents for Environmental Applications

Amine-functionalized compounds have demonstrated efficiency in environmental remediation, notably in the removal of persistent pollutants from water. The interaction mechanisms highlighted in these studies offer insights into designing next-generation sorbents with enhanced performance for specific pollutants (Ateia et al., 2019).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards of a compound would depend on its specific properties. For example, many compounds containing fluorine are potentially hazardous due to the high reactivity of fluorine .

properties

IUPAC Name

5-(2,4-difluorophenyl)-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O/c10-5-1-2-6(7(11)3-5)8-4-9(12)13-14-8/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCITEAQIFSHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine
Reactant of Route 3
Reactant of Route 3
5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine
Reactant of Route 4
Reactant of Route 4
5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine
Reactant of Route 5
Reactant of Route 5
5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine
Reactant of Route 6
5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.